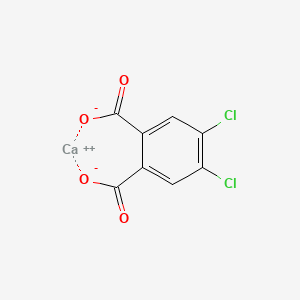
Calcium dichlorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dichlorophthalate is a chemical compound with the molecular formula C₈H₂CaCl₂O₄ It is known for its unique structure, which includes calcium ions coordinated with dichlorophthalate anions
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium dichlorophthalate can be synthesized through the reaction of phthalic acid with calcium chloride under controlled conditions. The reaction typically involves dissolving phthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium chloride to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as follows:
C8H6O4+CaCl2→C8H2CaCl2O4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where phthalic acid and calcium chloride are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Calcium dichlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorophthalate anion can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Complexation Reactions: this compound can form complexes with other metal ions, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of oxidized products.
Reducing Agents: The compound can also undergo reduction reactions in the presence of reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives of this compound with different functional groups.
Scientific Research Applications
Calcium dichlorophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and coordination complexes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of calcium dichlorophthalate involves its interaction with molecular targets, such as proteins and enzymes. The calcium ions in the compound can bind to specific sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Calcium orthophosphates: These compounds, such as calcium phosphate, share similarities with calcium dichlorophthalate in terms of their calcium content and coordination chemistry.
Calcium carbonate: Another similar compound, calcium carbonate, is widely used in various applications, including as a dietary supplement and in construction materials.
Uniqueness: this compound is unique due to its specific coordination with dichlorophthalate anions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
94248-52-9 |
|---|---|
Molecular Formula |
C8H2CaCl2O4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
calcium;4,5-dichlorophthalate |
InChI |
InChI=1S/C8H4Cl2O4.Ca/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+2/p-2 |
InChI Key |
MYDUDOHVNMRQMW-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



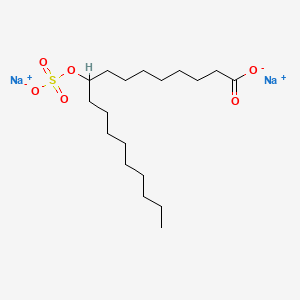
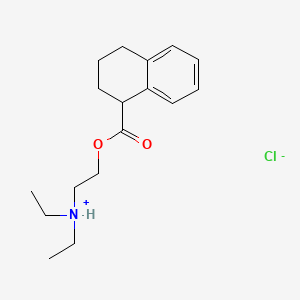
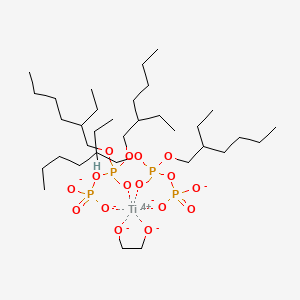

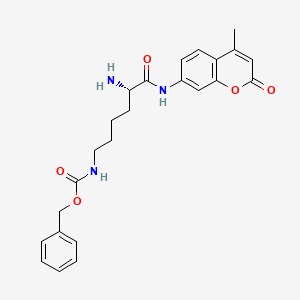
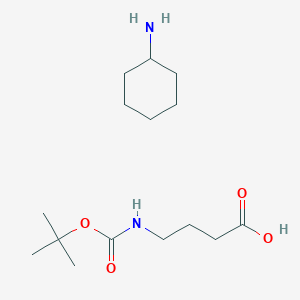
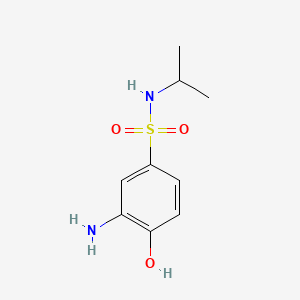
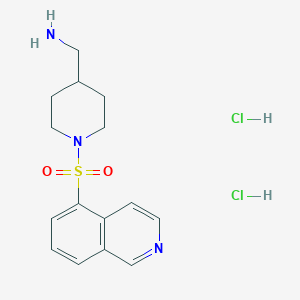
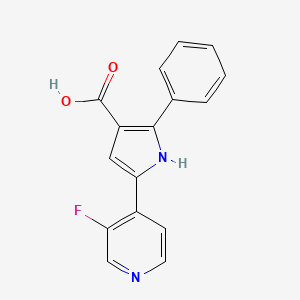
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

